REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][C:8]1([C:13](=[O:14])[CH:15]2[CH2:16][CH2:17]2)[CH2:9][CH2:10][CH2:11][CH2:12]1)([CH3:5])([CH3:6])[CH3:18].[CH3:19][OH:20].[ClH:21]>>[ClH:21].[NH2:7][C:8]1([C:13](=[O:14])[CH:15]2[CH2:16][CH2:17]2)[CH2:9][CH2:10][CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1(C(=O)C2CC2)CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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NC1(C(=O)C2CC2)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |